

Vecabrutinib investigational drug status clinical trials

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Compound Focus: Vecabrutinib

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Clinical Trial Data & Outcomes

Trial Phase	Patient Population	Key Efficacy Findings	Key Safety Findings	Conclusion/Status
Phase 1b/2 (NCT03037645) [1] [2]	39 patients with advanced, relapsed/refractory B-cell malignancies (77% CLL); median of 4 prior therapies; 55% of CLL patients had BTK C481 mutations.	Best response: 1 Partial Response (PR) in a CLL patient; Stable Disease (SD) in 13 patients (31%) [1]. 8 patients remained on treatment ≥6 months, suggesting some durable benefit [1].	Well-tolerated; no dose-limiting toxicities at highest dose (410 mg BID) [1] [2]. Most common treatment-emergent AEs: anemia (31%), nausea, fatigue, headache, dyspnea (21% each) [1]. No pattern of dose-dependent toxicity [1].	Development terminated; insufficient clinical activity for Phase II expansion in BTKi-resistant patients [1] [3].

Molecular & Pharmacological Profile

Property	Description
Drug Type	Small molecule, reversible (non-covalent) BTK inhibitor [4] [1] [5].
Mechanism of Action	Selective inhibitor of Bruton's Tyrosine Kinase (BTK); binds independently of C481 residue, maintaining activity against wild-type and C481-mutated BTK (e.g., C481S) [4] [1].
Selectivity	Highly selective; inhibited only 7 out of 234 kinases tested in a panel [4].
IC50 (BTK)	3 nM (biochemical) [4].
Key Resistance Insight	In primary CLL cells, ibrutinib induced lower apoptosis in samples with BTK C481S/R mutations compared to wild-type [4].

Experimental Protocols from Key Studies

The core methodologies from the pivotal preclinical and clinical studies are detailed below.

Preclinical Study on BCR Signal Transduction [4]

- **Objective:** To characterize the activity of **vecabrutinib** on the B-cell receptor (BCR) pathway in models of ibrutinib-resistant CLL.
- **Cell Models:** Used MEC-1 CLL cell line engineered to overexpress BTK WT, BTK C481S, or BTK C481R.
- **Primary Cells:** Primary CLL cells from patients with either WT or mutant BTK.
- **Key Assays:**
 - **Immunoblotting:** Analyzed phosphorylation levels of key BCR pathway proteins (BTK, PLC γ 2, ERK, S6) to assess pathway inhibition.
 - **Reverse Phase Protein Array (RPPA):** Profiled changes in 258 proteins to comprehensively evaluate signaling pathways affected by treatment.
 - **Cell Viability Assay:** Measured apoptosis (cell death) after drug treatment.

Phase 1b Clinical Trial Design [1]

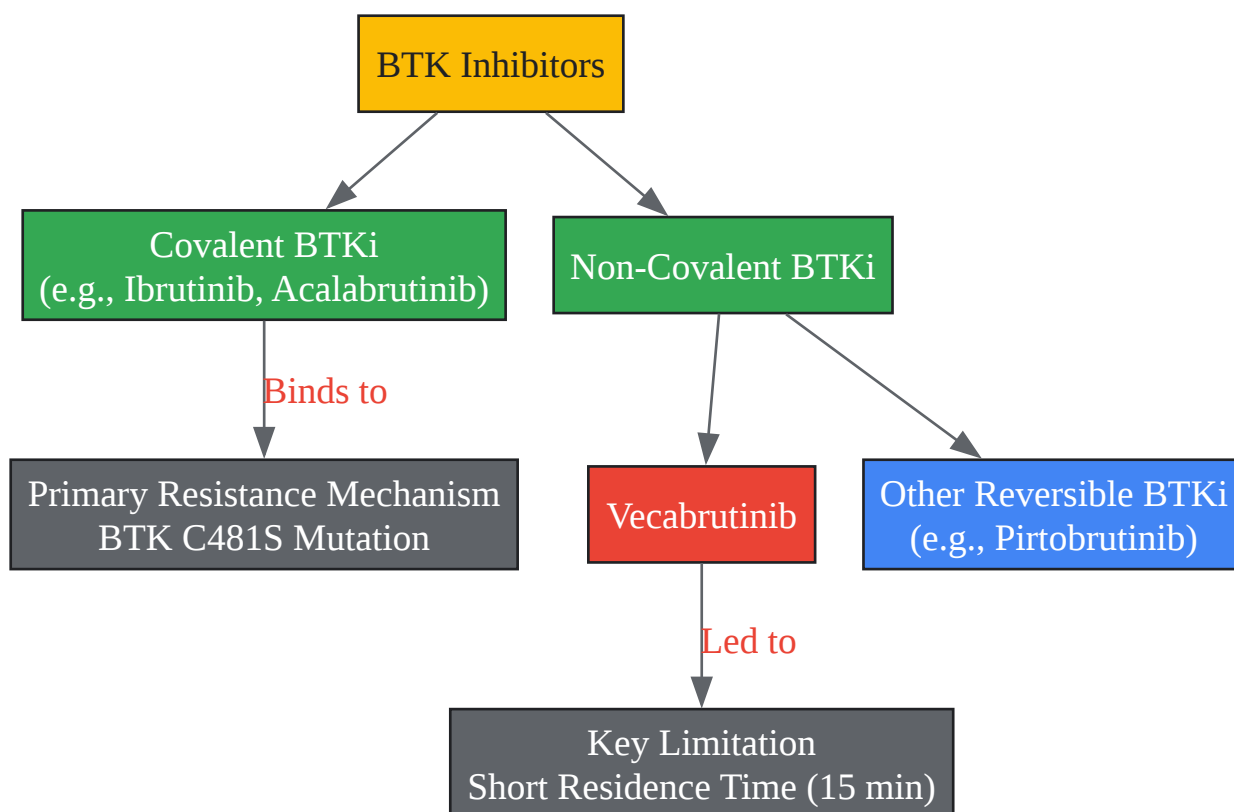
- **Study Design:** Open-label, dose-escalation study (NCT03037645).
- **Dosing:** **Vecabrutinib** was administered orally twice daily (BID) across seven dose cohorts (from 20.5 mg to 410 mg BID).
- **Patient Population:** Adults with histologically confirmed, relapsed/refractory CLL or other B-cell malignancies who had progressed on ≥ 2 prior lines of therapy, including a BTK inhibitor.
- **Primary Endpoints:** Safety, determination of the maximum-tolerated dose (MTD), and dose-limiting toxicities (DLTs).
- **Secondary/Exploratory Endpoints:** Pharmacokinetics (PK), overall response rate, and pharmacodynamics (PD) via measurement of serum cytokines (CCL3, CCL4, TNF α).

Mechanistic Insights and Reasons for Limited Efficacy

Research into why **vecabrutinib**'s strong preclinical profile did not translate to robust clinical efficacy highlighted several potential factors [1]:

- **Short BTK Residence Time:** The time **vecabrutinib** remained bound to BTK was only 15 minutes, much shorter than other effective reversible inhibitors like pirtobrutinib (314 min) or ARQ 531 (128 min) [1].
- **Pharmacokinetic Properties:** **Vecabrutinib** has a relatively short half-life compared to other successful reversible BTK inhibitors, which may have led to inconsistent target coverage [1].
- **High Protein Binding:** The drug is 98.7% protein bound, which can significantly reduce the amount of free, active drug available to inhibit BTK in tissues [1].

The following diagram illustrates the competitive landscape of BTK inhibitors and the primary reason for **vecabrutinib**'s developmental halt.



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BTK Inhibitor Classification and **Vecabrutinib**'s Hurdle

Based on the available data, the development of **vecabrutinib** for B-cell malignancies has been halted. The field has since moved forward with other non-covalent BTK inhibitors, such as pirtobrutinib, which have demonstrated more robust clinical efficacy, likely due to more favorable pharmacological properties [1] [6].

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